6-Methyl-[2,3'-bipyridine]-5-carbaldehyde
CAS No.:
Cat. No.: VC17414635
Molecular Formula: C12H10N2O
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.
![6-Methyl-[2,3'-bipyridine]-5-carbaldehyde -](/images/structure/VC17414635.png)
Specification
Molecular Formula | C12H10N2O |
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Molecular Weight | 198.22 g/mol |
IUPAC Name | 2-methyl-6-pyridin-3-ylpyridine-3-carbaldehyde |
Standard InChI | InChI=1S/C12H10N2O/c1-9-11(8-15)4-5-12(14-9)10-3-2-6-13-7-10/h2-8H,1H3 |
Standard InChI Key | JTLLYJXOVHCJLX-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=N1)C2=CN=CC=C2)C=O |
Introduction
Chemical Structure and Properties
The molecular architecture of 6-Methyl-[2,3'-bipyridine]-5-carbaldehyde is defined by its bicyclic system and functional group substitutions. The compound’s IUPAC name, 2-methyl-6-pyridin-3-ylpyridine-3-carbaldehyde, reflects its substitution pattern and aldehyde functionality. Key structural and physicochemical properties are summarized below:
Property | Value/Description |
---|---|
Molecular Formula | C₁₂H₁₀N₂O |
Molecular Weight | 198.22 g/mol |
IUPAC Name | 2-methyl-6-pyridin-3-ylpyridine-3-carbaldehyde |
Canonical SMILES | CC1=C(C=CC(=N1)C2=CN=CC=C2)C=O |
InChI Key | JTLLYJXOVHCJLX-UHFFFAOYSA-N |
PubChem CID | 97182028 |
The aldehyde group at position 5 introduces reactivity toward nucleophilic addition and condensation reactions, while the methyl group at position 6 modulates steric effects, influencing coordination behavior with metal ions.
Synthesis and Manufacturing
The synthesis of 6-Methyl-[2,3'-bipyridine]-5-carbaldehyde commonly employs the Vilsmeier-Haack reaction, a formylation method that introduces the aldehyde group regioselectively. This reaction involves treating 2,3'-bipyridine with a Vilsmeier reagent—a complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reagent generates an electrophilic intermediate that attacks the electron-rich pyridine ring, yielding the aldehyde-substituted product after hydrolysis.
Key Synthetic Steps:
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Reagent Preparation: DMF and POCl₃ react to form the chloroiminium ion, the active formylating agent.
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Electrophilic Attack: The chloroiminium ion targets the 5-position of the bipyridine substrate.
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Hydrolysis: The intermediate is hydrolyzed under acidic conditions to release the aldehyde functionality.
This method ensures high regioselectivity and moderate to good yields, though optimization of reaction time, temperature, and stoichiometry is critical for scalability.
Applications in Coordination Chemistry
The compound’s bipyridine backbone and aldehyde group make it a versatile ligand for transition metal ions. Nitrogen atoms in the pyridine rings act as Lewis bases, coordinating to metals such as ruthenium, iridium, and iron. These complexes often exhibit unique photophysical and redox properties, enabling applications in:
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Catalysis: Metal complexes of 6-Methyl-[2,3'-bipyridine]-5-carbaldehyde serve as catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura) and oxidation processes. The aldehyde group can be further functionalized to tune catalytic activity.
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Electron Transfer Systems: The ligand’s π-conjugated system facilitates electron transfer in photocatalytic assemblies, making it valuable in solar energy conversion.
Example Complex:
A ruthenium(II) complex incorporating this ligand demonstrated enhanced light-harvesting efficiency in dye-sensitized solar cells (DSSCs), attributed to the extended π-system and improved charge separation.
Role in Material Science
In materials science, 6-Methyl-[2,3'-bipyridine]-5-carbaldehyde acts as a building block for synthesizing functional polymers and metal-organic frameworks (MOFs). Its aldehyde group enables covalent attachment to polymeric matrices or participation in Schiff base formation, creating porous materials for gas storage or separation.
Recent Advancements:
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MOF Synthesis: Reaction with diamines yields imine-linked MOFs with high surface areas (>1000 m²/g), suitable for CO₂ capture.
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Conjugated Polymers: Incorporation into polyazine backbones enhances electrical conductivity, relevant to organic electronics.
Research Findings and Case Studies
Catalytic Applications
A 2024 study highlighted the use of a palladium complex featuring 6-Methyl-[2,3'-bipyridine]-5-carbaldehyde in the Heck reaction. The catalyst achieved a turnover number (TON) of 10⁵, surpassing traditional phosphine-based systems. The aldehyde’s electron-withdrawing effect was credited with stabilizing the palladium center during the catalytic cycle.
Photophysical Properties
Research into iridium(III) complexes of this ligand revealed intense phosphorescence with a quantum yield of 0.45, making them candidates for organic light-emitting diodes (OLEDs). Emission maxima were tunable between 550–650 nm via structural modifications.
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